4-Tert-butylphenyl dimethylcarbamate
Description
Properties
CAS No. |
5461-74-5 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(4-tert-butylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-8-11(9-7-10)16-12(15)14(4)5/h6-9H,1-5H3 |
InChI Key |
VQAITWCBMHFNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Alternative Pathway: Isocyanate Coupling
An alternative route involves the reaction of 4-tert-butylphenol with dimethylamine and phosgene or its safer equivalents (e.g., triphosgene). This method generates the carbamate via an intermediate isocyanate, which subsequently reacts with the phenol. While phosgene-based routes are less favored due to toxicity, they remain industrially relevant for high-throughput synthesis.
Reaction Optimization and Solvent Effects
Role of Solvent Polarity
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred for carbamate synthesis due to their ability to stabilize ionic intermediates without participating in side reactions. For instance, the synthesis of tert-butyl dimethylcarbamate in dichloromethane achieved an 88% yield, highlighting the solvent’s efficacy in facilitating amine–Boc anhydride interactions.
Table 1: Solvent Impact on Carbamate Synthesis
| Solvent | Dielectric Constant | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 88 | 95 |
| THF | 7.52 | 82 | 90 |
| Acetonitrile | 37.5 | 75 | 85 |
Catalytic Enhancements
Homogeneous catalysts such as piperidine or morpholine can accelerate carbamate formation by stabilizing transition states. In ionic liquids like [C₄dmim][NTf₂], selectivities exceeding 80% have been reported for aldol condensations, suggesting potential for improving carbamate synthesis through enhanced ionic interactions.
Analytical Characterization
Spectroscopic Data
While specific data for this compound are unavailable, tert-butyl dimethylcarbamate’s characterization offers a template:
- ¹H NMR (CDCl₃) : δ 1.35 (s, 9H, C(CH₃)₃), 3.25–3.33 (m, 4H, NCH₂).
- ¹³C NMR : δ 156.2 (C=O), 50.9 (NCH₂), 29.7 (C(CH₃)₃).
- IR : 3342 cm⁻¹ (N-H stretch), 1628 cm⁻¹ (C=O).
Chromatographic Purification
Flash chromatography with ethyl acetate/hexanes (25–50% gradient) effectively isolates carbamates, as demonstrated in the purification of tert-butyl azepane-1-carboxylate.
Industrial and Research Applications
Pharmaceutical Intermediates
Carbamates serve as protective groups in peptide synthesis and prodrug design. The tert-butyl group’s steric bulk enhances stability against enzymatic degradation, making 4-tert-butylphenyl derivatives valuable in drug delivery systems.
Material Science
The hydrophobic tert-butyl moiety improves solubility in polymeric matrices, aiding the development of coatings and adhesives.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
4-Tert-butylphenyl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system. This can lead to enhanced neurotransmission and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-tert-butylphenyl dimethylcarbamate with structurally related carbamates and derivatives, emphasizing molecular properties, substituent effects, and applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Differences
- Substituent Effects: The dimethylcarbamate group (-O-CO-N(CH₃)₂) in the target compound contrasts with the chlorophenethyl (C₁₃H₁₈ClNO₂) and chloromethyl (C₁₂H₁₆ClNO₂) groups in analogs. These halogenated substituents increase molecular polarity and reactivity, whereas the dimethylamino group may enhance solubility in organic solvents . Methylsulfonyl (C₁₂H₁₇NO₄S) and isothiocyanate (C₁₁H₁₃NS) groups introduce distinct electronic effects, altering compound stability and interaction with nucleophiles .
- Molecular Weight and Applications: Lower molecular weight analogs (e.g., 4-tert-butylphenyl isothiocyanate, MW 191.29) are more volatile, making them suitable for gas-phase reactions. Higher molecular weight derivatives (e.g., C₁₃H₁₈ClNO₂, MW 255.74) are typically used in solution-phase synthesis . The dimethylcarbamate’s moderate molecular weight (233.30) suggests balanced solubility and stability for polymer research, as seen in dimethylcarbamate’s use in diketopyrrolopyrrole-based polymers .
Stability and Reactivity
Thermal and Chemical Stability :
- Hazard Profiles: Non-halogenated carbamates (e.g., dimethylcarbamate) generally show low acute toxicity, while chlorinated analogs may release hazardous fumes during decomposition .
Research and Industrial Relevance
- This compound: Likely serves as a monomer or crosslinking agent in polymers, analogous to dimethylcarbamate’s role in diketopyrrolopyrrole-based materials .
- Halogenated Analogs : Used in pharmaceutical intermediates (e.g., tert-butyl (4-chlorophenethyl)carbamate) due to their compatibility with palladium-catalyzed coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
